molecular formula C16H14O3 B6400336 4-(3-Acetylphenyl)-3-methylbenzoic acid CAS No. 1261963-01-2

4-(3-Acetylphenyl)-3-methylbenzoic acid

Cat. No.: B6400336
CAS No.: 1261963-01-2
M. Wt: 254.28 g/mol
InChI Key: MKDXADWADOGGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Acetylphenyl)-3-methylbenzoic acid is a substituted benzoic acid derivative characterized by a methyl group at the 3-position and a 3-acetylphenyl moiety at the 4-position of the benzene ring.

Properties

IUPAC Name

4-(3-acetylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-8-14(16(18)19)6-7-15(10)13-5-3-4-12(9-13)11(2)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDXADWADOGGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689734
Record name 3'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-01-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-acetyl-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acetyl group is introduced to the phenyl ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often use continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Acetylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The phenyl ring provides a hydrophobic surface that can interact with cell membranes and proteins, potentially altering their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 4-(3-Acetylphenyl)-3-methylbenzoic acid with structurally analogous benzoic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight logPow* Key Features
3-Methylbenzoic Acid 3-CH₃ C₈H₈O₂ 136.15 1.37 Baseline for methyl-substituted benzoic acids; high structural similarity
4-Methylbenzoic Acid 4-CH₃ C₈H₈O₂ 136.15 1.41 Positional isomer of 3-methylbenzoic acid; similar logPow
4-Hydroxy-3-methylbenzoic Acid 3-CH₃, 4-OH C₈H₈O₃ 152.14 0.95 Hydroxyl group increases polarity; reduced lipophilicity
4-(3-Carboxyphenyl)-3-methylbenzoic Acid 3-CH₃, 4-(3-COOH-C₆H₄) C₁₅H₁₂O₄ 256.25 2.10 Carboxy group enhances solubility; higher molecular weight
This compound (Target) 3-CH₃, 4-(3-COCH₃-C₆H₄) C₁₅H₁₂O₃ 252.25† ~2.50‡ Acetyl group increases lipophilicity; potential for enhanced membrane permeability

*logPow values estimated from trends in alkyl chain length and substituent polarity .
†Theoretical molecular weight based on structural analogy.
‡Predicted higher logPow due to acetyl group’s hydrophobic nature.

Pharmacological and Toxicodynamic Insights

  • 3-Methylbenzoic Acid vs.
  • 4-Hydroxy-3-methylbenzoic Acid : The hydroxyl group reduces lipophilicity (logPow 0.95 vs. ~2.50 for the target compound), making it less suitable for blood-brain barrier penetration .
  • Fluorinated Analogues: Fluorine substitution (e.g., 4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid) enhances metabolic stability but may alter toxicity profiles compared to non-halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.